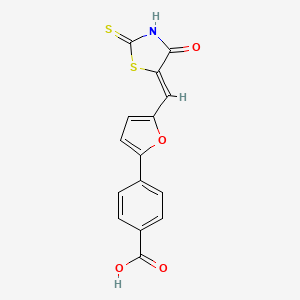![molecular formula C28H25FN2O2S B11671814 (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11671814.png)
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)méthoxy]phényl}méthylidène)-2-(phénylimino)-1,3-thiazolidin-4-one est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un groupe cyclopentyle et un groupe fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)méthoxy]phényl}méthylidène)-2-(phénylimino)-1,3-thiazolidin-4-one implique généralement plusieurs étapes, notamment la formation du cycle thiazolidinone et l'introduction des divers substituants. Les méthodes de synthèse courantes comprennent :
Réactions de type Ullmann : Ces réactions impliquent le couplage d'halogénures d'aryle en utilisant des catalyseurs de cuivre.
Couplages croisés de Buchwald–Hartwig : Ces réactions utilisent des systèmes catalytiques au palladium pour coupler des halogénures d'aryle.
Couplages croisés de Chan–Lam : Ces réactions impliquent le couplage de phénols avec des acides arylboroniques catalysées par le cuivre.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)méthoxy]phényl}méthylidène)-2-(phénylimino)-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction peuvent varier en fonction du produit souhaité et de la réaction spécifique réalisée.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool.
Applications de la recherche scientifique
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)méthoxy]phényl}méthylidène)-2-(phénylimino)-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)méthoxy]phényl}méthylidène)-2-(phénylimino)-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Cette interaction peut entraîner divers effets biochimiques, notamment l'inhibition de l'activité enzymatique ou la modulation des voies de signalisation des récepteurs .
Applications De Recherche Scientifique
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biochemical effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyle
- Acétoacétate d'éthyle
Unicité
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)méthoxy]phényl}méthylidène)-2-(phénylimino)-1,3-thiazolidin-4-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des réactions chimiques et des activités biologiques diverses. Sa structure permet une large gamme de modifications, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C28H25FN2O2S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(5Z)-3-cyclopentyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25FN2O2S/c29-22-14-10-21(11-15-22)19-33-25-16-12-20(13-17-25)18-26-27(32)31(24-8-4-5-9-24)28(34-26)30-23-6-2-1-3-7-23/h1-3,6-7,10-18,24H,4-5,8-9,19H2/b26-18-,30-28? |
Clé InChI |
AGMBEZIXDHKPBU-CIYPEPIYSA-N |
SMILES isomérique |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=NC5=CC=CC=C5 |
SMILES canonique |
C1CCC(C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)


![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
![(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11671796.png)

![(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671822.png)
